N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide
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Overview
Description
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a complex organic compound that features a piperidine ring, an oxolane ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxolane ring. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and benzenesulfonamide derivatives, such as:
- N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide analogs with different substituents on the benzene ring.
- Piperidine derivatives with different heterocyclic rings, such as pyridine or morpholine.
- Benzenesulfonamide derivatives with different alkyl or aryl groups .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPIYCBIWRRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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